1,3,5-Tris((trimethylsilyl)ethynyl)benzene 1,3,5-Tris((trimethylsilyl)ethynyl)benzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC13814590
InChI: InChI=1S/C21H30Si3/c1-22(2,3)13-10-19-16-20(11-14-23(4,5)6)18-21(17-19)12-15-24(7,8)9/h16-18H,1-9H3
SMILES: C[Si](C)(C)C#CC1=CC(=CC(=C1)C#C[Si](C)(C)C)C#C[Si](C)(C)C
Molecular Formula: C21H30Si3
Molecular Weight: 366.7 g/mol

1,3,5-Tris((trimethylsilyl)ethynyl)benzene

CAS No.:

Cat. No.: VC13814590

Molecular Formula: C21H30Si3

Molecular Weight: 366.7 g/mol

* For research use only. Not for human or veterinary use.

1,3,5-Tris((trimethylsilyl)ethynyl)benzene -

Specification

Molecular Formula C21H30Si3
Molecular Weight 366.7 g/mol
IUPAC Name 2-[3,5-bis(2-trimethylsilylethynyl)phenyl]ethynyl-trimethylsilane
Standard InChI InChI=1S/C21H30Si3/c1-22(2,3)13-10-19-16-20(11-14-23(4,5)6)18-21(17-19)12-15-24(7,8)9/h16-18H,1-9H3
Standard InChI Key VVTLQYQLVFNQBM-UHFFFAOYSA-N
SMILES C[Si](C)(C)C#CC1=CC(=CC(=C1)C#C[Si](C)(C)C)C#C[Si](C)(C)C
Canonical SMILES C[Si](C)(C)C#CC1=CC(=CC(=C1)C#C[Si](C)(C)C)C#C[Si](C)(C)C

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound features a symmetric benzene ring with three ethynyltrimethylsilyl (-C≡C-Si(CH₃)₃) substituents arranged in a trigonal planar geometry. This design confers exceptional thermal stability and electronic delocalization, as evidenced by its crystalline structure and spectroscopic data . The SMILES notation (CSi(C)C#CC1=CC(=CC(=C1)C#CSi(C)C)C#CSi(C)C) highlights the connectivity of the silylacetylene groups to the aromatic core .

Nomenclature and Identifiers

  • IUPAC Name: 2-[3,5-bis(2-trimethylsilylethynyl)phenyl]ethynyl-trimethylsilane

  • CAS Registry Number: 18772-58-2

  • PubChem CID: 10761444

  • InChIKey: VVTLQYQLVFNQBM-UHFFFAOYSA-N

The compound’s distinct identifiers facilitate precise tracking in chemical databases and regulatory frameworks.

Synthetic Pathways and Mechanistic Insights

Sonogashira Cross-Coupling Reaction

The synthesis primarily employs a two-stage Sonogashira cross-coupling reaction between 1,3,5-tribromobenzene and trimethylsilylacetylene . Key steps include:

  • Catalytic Activation: A mixture of 1,3,5-tribromobenzene (6.35 mmol), Pd(PPh₃)₂Cl₂ (0.05 mmol), CuI (0.04 mmol), and PPh₃ (0.03 mmol) in triethylamine is refluxed at 50°C for 15 minutes .

  • Alkyne Addition: Trimethylsilylacetylene is introduced, and the reaction proceeds at 90°C for 48 hours, achieving a 99% yield after column chromatography .

Reaction Optimization

  • Catalyst System: Palladium-copper co-catalysts enhance coupling efficiency, minimizing side reactions like alkyne homocoupling .

  • Solvent Effects: Triethylamine acts as both solvent and base, neutralizing HBr byproducts and stabilizing reactive intermediates .

Spectroscopic Characterization and Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (CDCl₃): Peaks at δ 7.49 ppm (aromatic protons) and δ 0.24 ppm (27H, Si(CH₃)₃) confirm the symmetric substitution pattern .

  • ¹³C NMR (CDCl₃): Signals at 135.35 ppm (aromatic carbons), 103.62 ppm (sp-hybridized carbons), and 0.31 ppm (Si(CH₃)₃) validate the structure .

Mass Spectrometry

High-resolution mass spectrometry (HRMS) corroborates the molecular formula, with a dominant ion at m/z 366.7 corresponding to [M]⁺ .

Physicochemical Properties and Stability Profile

Thermal and Solubility Characteristics

  • Physical Form: Light yellow powder, stable under inert atmospheres at room temperature .

  • Solubility: Dissolves in nonpolar solvents (e.g., hexanes, toluene) but precipitates in polar media .

Stability Considerations

  • Light Sensitivity: Degrades under prolonged UV exposure, necessitating storage in dark conditions .

  • Moisture Reactivity: Hydrolyzes slowly in humid environments, releasing trimethylsilanol .

Applications in Advanced Material Design

Covalent Organic Polymers (COPs)

The compound serves as a trifunctional node in COPs, enabling porous architectures with high surface areas (>1,000 m²/g) for gas storage and catalysis .

Optoelectronic Devices

Incorporation into π-conjugated polymers enhances charge carrier mobility, making it suitable for organic field-effect transistors (OFETs) and photovoltaic cells .

Supramolecular Chemistry

Functionalization with imidazole derivatives (e.g., in ) yields chiral coordination polymers, applicable in enantioselective catalysis and sensing .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator